molecular formula C9H15NO3 B13211406 Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13211406
M. Wt: 185.22 g/mol
InChI Key: TZERDYFPUYPZHR-UHFFFAOYSA-N
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Description

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is unique due to its specific methyl and carboxylate functional groups, which confer distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-6-3-9(5-13-6)4-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3

InChI Key

TZERDYFPUYPZHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CNC2C(=O)OC)CO1

Origin of Product

United States

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